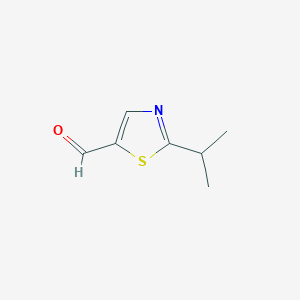2-Isopropylthiazole-5-carbaldehyde
CAS No.: 207675-84-1
Cat. No.: VC2916385
Molecular Formula: C7H9NOS
Molecular Weight: 155.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 207675-84-1 |
|---|---|
| Molecular Formula | C7H9NOS |
| Molecular Weight | 155.22 g/mol |
| IUPAC Name | 2-propan-2-yl-1,3-thiazole-5-carbaldehyde |
| Standard InChI | InChI=1S/C7H9NOS/c1-5(2)7-8-3-6(4-9)10-7/h3-5H,1-2H3 |
| Standard InChI Key | AQUYPRJMFNPTGE-UHFFFAOYSA-N |
| SMILES | CC(C)C1=NC=C(S1)C=O |
| Canonical SMILES | CC(C)C1=NC=C(S1)C=O |
Introduction
| Parameter | Identification |
|---|---|
| CAS Number | 207675-84-1 |
| Molecular Formula | C7H9NOS |
| Molecular Weight | 155.22 g/mol |
| IUPAC Name | 2-propan-2-yl-1,3-thiazole-5-carbaldehyde |
| Standard InChI | InChI=1S/C7H9NOS/c1-5(2)7-8-3-6(4-9)10-7/h3-5H,1-2H3 |
| Standard InChIKey | AQUYPRJMFNPTGE-UHFFFAOYSA-N |
| SMILES | CC(C)C1=NC=C(S1)C=O |
| PubChem Compound ID | 45083848 |
Physical and Chemical Properties
2-Isopropylthiazole-5-carbaldehyde possesses specific physical and chemical properties that determine its behavior in various reactions and applications. Understanding these properties is essential for its effective use in research and industrial settings.
Physical Characteristics
The compound typically appears as a white powder under standard conditions . Its heterocyclic structure contributes to its distinct physical properties, including its aroma profile, which has been described as possessing nutty, fruity, or floral notes—a characteristic that makes it particularly valuable in the fragrance industry .
Chemical Reactivity
The reactivity of 2-Isopropylthiazole-5-carbaldehyde is primarily determined by two functional groups:
-
The thiazole ring: Provides aromatic character and contains electron-rich sites that can participate in various reactions.
-
The aldehyde group: Highly reactive and can undergo numerous transformations including oxidation, reduction, and nucleophilic addition reactions.
The combination of these functional groups makes the compound versatile in organic synthesis, allowing for various chemical modifications to create more complex molecules .
Synthesis Methods
Several methods have been developed for the synthesis of thiazole carbaldehydes, with modifications specific to the isopropyl-substituted variant. While the search results don't provide a direct synthesis method for 2-Isopropylthiazole-5-carbaldehyde specifically, they offer insights into related synthetic approaches that can be adapted.
General Approach
The synthesis of 2-Isopropylthiazole-5-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. A common synthetic route includes the reaction of 2-isopropylthiazole with a formylating agent, such as paraformaldehyde or other aldehydes, to introduce the aldehyde group at the 5-position.
Related Synthesis Pathways
From related thiazole carbaldehyde syntheses, we can infer potential methods. For instance, the patent information for 4-methyl-thiazole-5-carbaldehyde describes several approaches that could be modified for the isopropyl variant:
-
Reduction of the corresponding ester followed by selective oxidation of the resulting alcohol to an aldehyde .
-
Direct oxidation of hydroxymethyl precursors using oxidizing agents such as PCC (pyridinium chlorochromate) in dichloromethane .
-
TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) mediated oxidation in the presence of sodium hypochlorite .
These methods could be adapted by starting with 2-isopropylthiazole derivatives rather than the 4-methyl variants described in the patent.
Applications
2-Isopropylthiazole-5-carbaldehyde has diverse applications across several industries due to its unique chemical structure and properties.
Fragrance and Flavor Industry
The compound plays a significant role in the fragrance and flavor sector where its distinctive aroma profile contributes to the creation of unique scents and tastes. Perfumers and flavorists utilize it to impart depth, complexity, and character to their formulations. Its nutty, fruity, or floral notes make it a valuable ingredient in:
Pharmaceutical Applications
In pharmaceutical research, 2-Isopropylthiazole-5-carbaldehyde serves as an important building block for drug development. Researchers explore derivatives of this compound as potential drug candidates for various therapeutic areas:
-
Antimicrobial agents
-
Anti-inflammatory drugs
-
Anticancer treatments
The thiazole ring system is prevalent in many bioactive compounds, and the reactive aldehyde group allows for further modification to optimize pharmacological properties such as potency, selectivity, and bioavailability .
Organic Synthesis
As a versatile intermediate in organic synthesis, chemists employ 2-Isopropylthiazole-5-carbaldehyde in the preparation of diverse molecules. Its reactive aldehyde group allows for various transformations including:
-
Condensation reactions
-
Reductions to alcohols
-
Oxidations to carboxylic acids
-
Aldol and related carbon-carbon bond-forming reactions
These reactions enable the synthesis of complex organic compounds with applications ranging from pharmaceuticals to specialty chemicals .
Agricultural Chemistry
The compound serves as a valuable building block in the synthesis of agricultural chemicals, including:
-
Insecticides
-
Fungicides
-
Herbicides
Its incorporation into pesticide formulations can enhance their effectiveness in pest control while potentially minimizing environmental impact compared to some conventional agents .
Metabolic Pathways and Biological Activity
Limited information is available on the specific metabolic fate of 2-Isopropylthiazole-5-carbaldehyde, but research on related compounds provides some insights.
Metabolic Transformations
Studies involving related thiazole compounds suggest potential metabolic pathways for 2-Isopropylthiazole-5-carbaldehyde:
-
Reduction of the aldehyde group to an alcohol
-
Oxidation to the corresponding carboxylic acid
-
Conjugation reactions (such as with glutathione or glycine)
Research on ritonavir metabolism has identified a dealkylated metabolite involving 2-isopropylthiazole-4-carbaldehyde, suggesting similar metabolic processes might apply to the 5-carbaldehyde isomer .
Proposed Metabolic Pathway
Based on the information from metabolomic screening studies, a possible metabolic pathway for thiazole carbaldehydes includes:
-
Reduction to the corresponding alcohol
-
Potential sulfation of the alcohol
-
Formation of reactive intermediates
-
Conjugation with glutathione or other nucleophiles
These pathways highlight the potential reactivity of thiazole carbaldehydes in biological systems and suggest considerations for safety and pharmacokinetic evaluations.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume